3-Bromo-2-iodofuran

Description

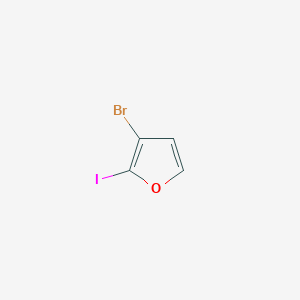

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSODYWNVCMVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2-iodofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 3-bromo-2-iodofuran, a halogenated furan derivative with potential applications in organic synthesis and drug discovery. The document details the most viable synthetic strategy, including a thorough experimental protocol, and presents relevant chemical data in a structured format.

Introduction

Halogenated furans are valuable building blocks in medicinal chemistry and materials science. The specific substitution pattern of this compound, with two different halogens at adjacent positions, offers a versatile platform for further functionalization through selective cross-coupling reactions. This guide focuses on a regioselective approach to synthesize this target molecule, starting from the readily available precursor, 3-bromofuran.

Synthetic Strategy

The primary strategy for the regioselective synthesis of this compound involves a two-step process starting from 3-bromofuran:

-

Directed Lithiation: Selective deprotonation at the C2 position of 3-bromofuran using a strong, non-nucleophilic base.

-

Iodination: Quenching of the resulting 2-lithio-3-bromofuran intermediate with an electrophilic iodine source.

This approach leverages the higher acidity of the α-proton at the C2 position in the furan ring, which is further activated by the adjacent bromine atom, enabling regioselective metalation.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Synthesis of 3-Bromofuran

Several methods for the synthesis of 3-bromofuran have been reported. A common approach involves the decarboxylation of 3-bromofuroic acid. Another established method is the Diels-Alder/retro-Diels-Alder sequence. For the purpose of this guide, we will consider 3-bromofuran as a commercially available or readily synthesized starting material.

Regioselective Synthesis of this compound

This protocol is based on the principle of directed ortho-metalation.

Reaction Scheme:

Spectroscopic and Synthetic Profile of 3-Bromo-2-iodofuran: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data and a hypothetical synthesis protocol for the novel compound 3-bromo-2-iodofuran. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule, the information presented herein is based on established principles of spectroscopy and retrosynthetic analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of known spectroscopic data for 3-bromofuran, 2-iodofuran, and other related halogenated furan derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 - 7.7 | d | ~ 2.0 - 2.5 | H-5 |

| ~ 6.4 - 6.6 | d | ~ 2.0 - 2.5 | H-4 |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | C-5 |

| ~ 115 - 118 | C-4 |

| ~ 110 - 113 | C-3 |

| ~ 85 - 90 | C-2 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | =C-H stretch |

| ~ 1550 - 1600 | Medium | C=C stretch (furan ring) |

| ~ 1450 - 1500 | Medium | C=C stretch (furan ring) |

| ~ 1000 - 1100 | Strong | C-O-C stretch |

| ~ 600 - 700 | Strong | C-Br stretch |

| ~ 500 - 600 | Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 272/274 | High | [M]⁺ (isotopes of Br) |

| 193 | Medium | [M - Br]⁺ |

| 145 | Medium | [M - I]⁺ |

| 68 | High | [C₄H₄O]⁺ |

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the initial bromination of furan followed by a selective iodination step. The following protocol is a hypothetical procedure based on known halogenation reactions of furan.

Step 1: Synthesis of 3-Bromofuran

-

To a solution of furan (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether, cooled to -78 °C, is slowly added a solution of n-butyllithium (1.0 eq) in hexanes.

-

The reaction mixture is stirred at this temperature for 1-2 hours.

-

A solution of 1,2-dibromoethane (1.1 eq) in the same solvent is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-bromofuran.

Step 2: Synthesis of this compound

-

To a solution of 3-bromofuran (1.0 eq) in a suitable solvent like THF, cooled to -78 °C, is added n-butyllithium (1.0 eq) in hexanes.

-

The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithiated intermediate.

-

A solution of iodine (1.1 eq) in the same solvent is then added slowly.

-

The reaction is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography to yield this compound.

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-2-iodofuran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-iodofuran is a dihalogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its value lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective, sequential functionalization. This guide provides an in-depth overview of its inferred chemical properties and expected reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its use in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.

Inferred Chemical Properties

The physical and chemical properties of this compound have been estimated based on known data for furan and its halogenated derivatives. These properties are summarized in the table below.

| Property | Inferred Value |

| Molecular Formula | C₄H₂BrIO |

| Molecular Weight | 299.87 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 180-220 °C (decomposition may occur) |

| Melting Point | Estimated to be in the range of 10-30 °C |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, toluene, DMF) |

| Stability | Likely sensitive to light and air; should be stored under an inert atmosphere in a cool, dark place. |

Core Reactivity: Selective Cross-Coupling

The primary utility of this compound in synthetic chemistry stems from the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for highly selective functionalization at the 2-position of the furan ring while leaving the 3-position available for subsequent transformations.

The general order of reactivity for aryl halides in these coupling reactions is: I > OTf > Br >> Cl .[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be controlled to selectively couple at the 2-position.

Caption: Workflow for selective Suzuki coupling at the 2-position.

Caption: Catalytic cycle for Suzuki-Miyaura coupling of this compound.

Stille Coupling

The Stille coupling provides an alternative, powerful method for C-C bond formation, pairing the organohalide with an organotin reagent. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the more reactive C-I bond.[3]

Caption: Catalytic cycle for Stille coupling of this compound.

Experimental Protocols

The following are generalized protocols for performing selective cross-coupling reactions on this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol for Selective Suzuki-Miyaura Coupling at the 2-Position

Materials:

-

This compound (1.0 eq)

-

Aryl/vinyl boronic acid (1.1 - 1.5 eq)

-

Pd(PPh₃)₄ (0.02 - 0.05 eq)

-

Aqueous Na₂CO₃ (2 M solution, 2.0 - 3.0 eq) or Cs₂CO₃ (2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base (if solid).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the solvent, followed by the aqueous base solution (if used).

-

Add the palladium catalyst to the stirring mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-2-substituted furan.

Protocol for Selective Stille Coupling at the 2-Position

Materials:

-

This compound (1.0 eq)

-

Organostannane reagent (R-SnBu₃) (1.1 - 1.2 eq)

-

Pd(PPh₃)₄ (0.02 - 0.05 eq)

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

-

Optional: Additive such as CuI or LiCl

Procedure:

-

To a flame-dried Schlenk flask, add this compound.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent, followed by the organostannane reagent.

-

Add the palladium catalyst (and additive, if used) to the stirring mixture.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF, which precipitates tributyltin fluoride.

-

Filter the mixture through a pad of Celite, washing with an organic solvent.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3-bromo-2-substituted furan.

Subsequent Reactivity at the 3-Position

Following the selective functionalization at the 2-position, the remaining C-Br bond at the 3-position can be targeted in a second cross-coupling reaction. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts) than the initial coupling at the C-I bond, enabling the synthesis of unsymmetrically di-substituted furans. This stepwise approach provides a powerful strategy for building molecular complexity.

Conclusion

This compound represents a highly valuable, though not widely documented, synthetic intermediate. The principles of differential halogen reactivity in palladium-catalyzed cross-coupling reactions provide a clear and reliable pathway for its use in the regioselective synthesis of complex furan derivatives. The protocols and mechanistic understanding provided in this guide are intended to empower researchers to harness the synthetic potential of this and similar dihalogenated heterocyclic building blocks.

References

Theoretical and Computational Insights into 3-Bromo-2-iodofuran: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-iodofuran is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this molecule, alongside plausible experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers interested in the chemical properties and potential applications of this compound and related dihalofuran derivatives.

Introduction

Halogenated furans are an important class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both bromine and iodine atoms on the furan ring in this compound offers distinct reactivity profiles, making it a potentially valuable intermediate for selective functionalization through various cross-coupling reactions. Understanding the structural, electronic, and reactive properties of this molecule through theoretical and computational methods is crucial for predicting its behavior and designing synthetic strategies. This guide summarizes key computational predictions and outlines potential experimental approaches for its study.

Theoretical and Computational Studies

Computational chemistry provides a powerful tool for investigating the properties of molecules like this compound. Density Functional Theory (DFT) is a common and effective method for these types of studies.

Computational Methodology

A plausible computational approach for studying this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) for the non-iodine atoms and a basis set with an effective core potential (such as LANL2DZ) for the iodine atom to account for relativistic effects. These calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.

Computational Workflow for this compound Analysis

Caption: A typical workflow for the computational analysis of this compound.

Predicted Molecular Properties

Based on general principles of computational chemistry applied to similar halogenated heterocycles, the following properties for this compound can be anticipated.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₄H₂BrIO |

| Molecular Weight | 272.87 g/mol |

| Dipole Moment | ~1.5 - 2.5 D |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV |

Note: These are estimated values based on typical computational results for similar molecules and should be confirmed by specific calculations.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the bromination and subsequent iodination of a suitable furan precursor. A potential starting material could be 3-bromofuran, which would then be subjected to iodination.

Proposed Synthesis Pathway for this compound

Caption: A proposed synthetic route to this compound from 3-bromofuran.

Experimental Procedure:

-

Lithiation: To a solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure the formation of the 3-bromo-2-furyllithium intermediate.

-

Iodination: A solution of iodine (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (δ 6.0-8.0 ppm), with a small coupling constant (J ≈ 2-3 Hz) characteristic of furan ring protons. |

| ¹³C NMR | Four distinct signals in the aromatic region (δ 100-150 ppm), with the carbons attached to the halogens showing characteristic shifts. |

| IR (Infrared) | C-H stretching (~3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-O-C stretching (~1100-1200 cm⁻¹). C-Br and C-I stretching vibrations will appear in the fingerprint region (< 800 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₄H₂BrIO, along with a characteristic isotopic pattern for the presence of one bromine atom. |

Potential Reactivity and Applications

The differential reactivity of the C-Br and C-I bonds in this compound makes it a promising substrate for selective functionalization. The C-I bond is generally more reactive towards organometallic reagents and in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). This allows for the sequential introduction of different substituents at the 2- and 3-positions of the furan ring.

Signaling Pathway of Selective Cross-Coupling

Technical Guide: 3-Bromo-2-iodofuran (CAS No. 72167-52-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodofuran is a dihalogenated heterocyclic compound with potential applications in organic synthesis, particularly as a building block for the creation of more complex molecular architectures. Its utility in medicinal chemistry and drug development lies in the differential reactivity of the bromine and iodine substituents, which allows for selective functionalization through various cross-coupling reactions. This guide provides a summary of the available technical information for this compound.

Molecular Structure and Properties

The molecular structure and key identifiers for this compound are presented below.

| Identifier | Value | Reference |

| CAS Number | 72167-52-3 | |

| Molecular Formula | C4H2BrIO | |

| Molecular Weight | 272.87 g/mol | |

| Canonical SMILES | C1=COC(=C1Br)I | |

| InChI | InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |

| InChIKey | HTSODYWNVCMVCF-UHFFFAOYSA-N |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value |

| XLogP3-AA | 2.4 |

| Topological Polar Surface Area | 13.1 Ų |

| Heavy Atom Count | 7 |

| Complexity | 68.7 |

| Monoisotopic Mass | 271.83337 g/mol |

Note: The data in the table above are computationally derived and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in a review of publicly available scientific literature. However, the synthesis of halogenated furans often proceeds through the halogenation of a furan precursor or through cyclization reactions of appropriately substituted acyclic starting materials.

General Illustrative Synthesis of a Halogenated Furan (Example: 2-Bromofuran)

The following is a general procedure for the synthesis of 2-bromofuran, which illustrates a common method for the bromination of a furan ring. This is not a validated protocol for this compound.

Materials:

-

Furan

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

A solution of furan in DMF is prepared in a three-necked, round-bottomed flask.

-

A solution of N-Bromosuccinimide in DMF is added dropwise to the furan solution while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic.

-

After the complete addition of the NBS solution, the reaction mixture is stirred at ambient temperature for an additional 2-4 hours.

-

The product, 2-bromofuran, can be isolated from the reaction mixture by direct steam distillation.

Reactivity and Potential Applications

The primary utility of this compound in organic synthesis is expected to be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2-position of the furan ring.

Illustrative General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which could likely be adapted for this compound.

Materials:

-

This compound (or other aryl halide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF/H₂O mixture)

Procedure:

-

To a solution of the aryl halide (e.g., this compound) in a suitable solvent system (such as DMF and water), the palladium catalyst and a base are added under an inert atmosphere (e.g., argon).

-

The arylboronic acid is then added to the reaction mixture.

-

The reaction is heated to an appropriate temperature (often reflux) and monitored for completion (e.g., by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified by column chromatography.

Visualizations

General Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a key potential application for this compound.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Strategic Utility of 3-Bromo-2-iodofuran in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties. The targeted synthesis of polysubstituted furans is therefore of paramount importance for the development of novel pharmaceuticals and advanced materials. 3-Bromo-2-iodofuran has emerged as a highly versatile and strategic building block for the synthesis of complex 2,3-disubstituted furans. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various reaction conditions allows for a stepwise and chemoselective functionalization of the furan core. This technical guide provides an in-depth overview of the potential synthetic applications of this compound, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, complete with detailed experimental protocols and quantitative data.

Core Synthetic Strategies: A Stepwise Approach

The synthetic utility of this compound lies in the sequential functionalization of the 2- and 3-positions of the furan ring. This is primarily achieved through two key strategies:

-

Chemoselective Palladium-Catalyzed Cross-Coupling: The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions such as Sonogashira, Suzuki, Stille, and Heck couplings allows for the selective introduction of a substituent at the 2-position while leaving the bromine atom intact for a subsequent transformation.

-

Selective Metal-Halogen Exchange: The C-I bond is also more susceptible to metal-halogen exchange with organolithium reagents at low temperatures. This generates a 2-furyl lithium species that can be quenched with various electrophiles, again leaving the C-Br bond available for further functionalization.

These strategies enable the synthesis of a diverse library of 2,3-disubstituted furans with precise control over the substitution pattern.

Stability and Storage of 3-Bromo-2-iodofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the highly reactive furan derivative, 3-Bromo-2-iodofuran. Due to the limited availability of direct stability data for this specific compound, this document leverages information from closely related halogenated furans and published literature to infer best practices for its handling and storage. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in a laboratory setting.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with many polyhalogenated organic molecules, its stability is a critical factor that can influence experimental outcomes and the shelf-life of the material. This guide synthesizes available information to provide a detailed understanding of its stability profile and outlines recommended procedures for its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for predicting its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 72167-52-3 | Guidechem |

| Molecular Formula | C₄H₂BrIO | Guidechem |

| Molecular Weight | 272.87 g/mol | Guidechem |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not specified (likely soluble in organic solvents) | Inferred |

Stability Profile

The instability of this compound can be attributed to several factors inherent to its structure:

-

Weak Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage, particularly when exposed to light or heat. This can initiate radical degradation pathways.

-

Activated Furan Ring: The furan ring is an electron-rich aromatic system that is prone to oxidation and electrophilic attack. The presence of halogen substituents can further influence its reactivity.

-

Potential for Peroxide Formation: Similar to other ethers, furan and its derivatives can potentially form explosive peroxides upon exposure to air and light.

Due to the lack of specific data, the stability of this compound is compared to its constituent halogenated furan analogs, 3-bromofuran and 2-iodofuran, in Table 2.

| Compound | Key Stability and Hazard Information | Source |

| 3-Bromofuran | Highly flammable liquid and vapor. May form explosive peroxides. Light sensitive. | Fisher Scientific[2], Sigma-Aldrich |

| 2-Iodofuran | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. | PubChem[3] |

| This compound | Described as an "unstable compound" that decomposes upon attempted purification. | Sci-Hub[1] |

Based on this information, it is reasonable to conclude that this compound is at least as, if not more, unstable than its monohalogenated counterparts. The presence of both bromine and iodine on the furan ring likely contributes to its increased reactivity and propensity for degradation.

Recommended Storage and Handling

Given the noted instability of this compound and the properties of analogous compounds, the following storage and handling procedures are strongly recommended to preserve its integrity.

Storage Conditions

A summary of recommended storage conditions is provided in Table 3.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | To minimize thermal decomposition and slow down potential degradation reactions. This is a standard recommendation for unstable organic compounds. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light (Amber vial) | To prevent photolytic cleavage of the carbon-iodine bond. |

| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to air and moisture. |

Handling Procedures

-

Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

-

Avoid Heat: The compound should be kept cool and exposure to heat sources should be minimized.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, a logical relationship for potential degradation can be proposed based on the known chemistry of halogenated furans and iodo-aromatic compounds.

Caption: Logical relationship of factors leading to the degradation of this compound.

Experimental Protocol: Assessment of Stability (Hypothetical)

As no specific experimental protocols for assessing the stability of this compound were found, a general workflow is proposed. This protocol is based on standard methods for evaluating the stability of chemical compounds.

Caption: A proposed experimental workflow for assessing the stability of this compound.

Conclusion

This compound is an unstable compound that requires stringent storage and handling conditions to maintain its chemical integrity. Based on available data for the compound and its analogs, storage at low temperatures (-20°C), under an inert atmosphere, and protected from light is crucial. Researchers and professionals in drug development should be aware of its inherent instability and take appropriate precautions during its use in chemical synthesis and other applications. Further experimental studies are warranted to quantitatively assess its stability and to fully characterize its degradation pathways.

References

A Comprehensive Review of Dihalogenated Furan Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing dihalogenated furans, crucial building blocks in medicinal chemistry and materials science. The strategic introduction of two halogen atoms onto the furan ring offers a versatile platform for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document details key synthetic strategies, including direct halogenation, cyclization of acyclic precursors, and transformations of substituted furans, with a focus on providing actionable experimental protocols and comparative quantitative data.

Direct Halogenation of Furan and its Derivatives

Direct halogenation of the furan ring is a primary method for introducing two halogen atoms. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions, the nature of the halogenating agent, and the presence of substituents on the furan ring.

Dibromination

The synthesis of 2,5-dibromofuran is a well-established procedure involving the direct bromination of furan.

Experimental Protocol: Synthesis of 2,5-Dibromofuran

To a solution of furan in a suitable solvent such as N,N-dimethylformamide (DMF), two molar equivalents of bromine are added dropwise at a low temperature, typically between -5 °C and 0 °C. The reaction mixture is stirred for a specified period, after which it is quenched with a reducing agent like sodium thiosulfate solution and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or chromatography to yield 2,5-dibromofuran.

| Starting Material | Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |

| Furan | Br₂ (2 equiv.) | DMF | -5 °C to 0 °C | 48 | [1] |

The synthesis of 2,3-dibromofuran can be achieved from furoic acid through a multi-step process involving bromination, saponification, and decarboxylation.

Experimental Protocol: Synthesis of 2,3-Dibromofuran from Furoic Acid

Furoic acid is first esterified, for example, with methanol in the presence of an acid catalyst. The resulting alkyl furoate is then brominated using an excess of bromine in a chlorinated organic solvent. The brominated ester is subsequently saponified with a base, followed by decarboxylation of the resulting brominated furoic acid to yield 2,3-dibromofuran. The final product is recovered by distillation.

| Starting Material | Key Steps | Overall Yield (%) | Reference |

| Furoic Acid | Esterification, Bromination, Saponification, Decarboxylation | Not explicitly stated | [2] |

Dichlorination and Diiodination

Detailed, readily available protocols for the direct dichlorination and diiodination of furan to yield specific isomers are less common in the literature compared to bromination. Direct chlorination of furan often leads to a mixture of products and can be difficult to control. Iodination is typically achieved using iodine in the presence of an oxidizing agent or through iododemetallation reactions.

Cyclization Reactions for Dihalogenated Furan Synthesis

The construction of the dihalogenated furan ring from acyclic precursors is a powerful strategy that offers control over the substitution pattern.

Electrophilic Cyclization of Alkynediols and Related Compounds

The reaction of 1,4-butynediol derivatives with electrophilic halogenating agents provides a route to dihalogenated dihydrofurans.

Experimental Protocol: Synthesis of Dihalogenated Dihydrofurans

1,4-butyne-diol derivatives are reacted with electrophiles such as iodine (I₂), iodine monobromide (IBr), or iodine monochloride (ICl) at room temperature. The reaction proceeds via an electrophile-triggered cyclization, where both halogen atoms from the electrophile can be incorporated into the product. The reaction is often carried out in the presence of a trace amount of water.

| Starting Material | Electrophile | Product Type | Yield (%) | Reference |

| 1,4-butyne-diol derivatives | I₂, IBr, ICl | Dihalogenated dihydrofurans | up to 99 |

Paal-Knorr Synthesis

The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be adapted for the synthesis of halogenated furans, provided a suitably halogenated 1,4-dicarbonyl precursor is available.

Figure 1: General scheme of the Paal-Knorr synthesis for halogenated furans.

Synthesis from Substituted Furans

Dihalogenated furans can also be prepared by the transformation of other substituted furans, for example, through halogen dance reactions or metal-catalyzed cross-coupling reactions.

Synthesis of 3,4-Dibromofuran

3,4-Dibromofuran can be synthesized from trans-2,3-dibromo-2-butene-1,4-diol through a cyclization/dehydration reaction.

Experimental Protocol: Synthesis of 3,4-Dibromofuran

trans-2,3-Dibromo-2-butene-1,4-diol is treated with a dehydrating agent, such as an acid catalyst, to promote the intramolecular cyclization and subsequent elimination of water to form the aromatic 3,4-dibromofuran ring.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| trans-2,3-Dibromo-2-butene-1,4-diol | Dehydrating Agent | 3,4-Dibromofuran | Not explicitly stated |

Synthetic Pathways Overview

The following diagram illustrates the key synthetic strategies for accessing different dihalogenated furan isomers.

Figure 2: Overview of synthetic routes to dihalogenated furans.

Conclusion

The synthesis of dihalogenated furans is achievable through several distinct strategies. Direct bromination of furan provides a straightforward route to 2,5-dibromofuran, while multi-step sequences starting from substituted furans like furoic acid can yield other isomers such as 2,3-dibromofuran. Cyclization of acyclic precursors, including butynediols and butenediols, offers a versatile approach to constructing the furan ring with pre-installed halogen atoms, providing access to isomers like 3,4-dibromofuran. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Further research into more selective and efficient methods for the synthesis of a broader range of di- and polyhalogenated furans, particularly those containing chlorine and iodine, is warranted to expand their utility in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]

This application note provides a detailed protocol for the selective Suzuki coupling of 3-bromo-2-iodofuran. Dihalogenated heterocycles such as this present a unique opportunity for sequential, site-selective functionalization. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a chemoselective approach. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This inherent reactivity difference can be exploited to achieve mono-arylation at the 2-position while preserving the bromo group for subsequent transformations.

This protocol is designed to be a reliable starting point for researchers looking to synthesize 2-aryl-3-bromofurans, which are valuable intermediates in the development of novel chemical entities.

Experimental Protocol

This protocol outlines a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the 2-position.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

To the solid mixture, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

The reaction mixture is then heated to 80 °C with vigorous stirring.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptanes) to yield the pure 2-aryl-3-bromofuran.

Data Presentation

The following table summarizes the reagents and their respective quantities for a typical reaction on a 1.0 mmol scale.

| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Role |

| This compound | 274.84 | 1.0 | 1.0 | 274.8 mg | Substrate |

| Arylboronic acid | Varies | 1.1 | 1.1 | Varies | Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 34.7 mg | Catalyst |

| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276.4 mg | Base |

| 1,4-Dioxane | - | - | - | 8 mL | Solvent |

| Water | - | - | - | 2 mL | Co-solvent |

Mandatory Visualization

Caption: Experimental workflow for the selective Suzuki coupling of this compound.

References

Application Notes and Protocols: Stille Cross-Coupling Reactions with 3-Bromo-2-iodofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective Stille cross-coupling reaction of 3-bromo-2-iodofuran. This versatile reaction allows for the selective functionalization at the 2-position of the furan ring, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. This methodology is of significant interest for the synthesis of complex molecules and pharmacologically active compounds, where the furan scaffold is a common motif.

Introduction

The Stille cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. In the case of this compound, the significant difference in bond strength between the C-I and C-Br bonds allows for a highly regioselective coupling. The weaker C-I bond undergoes preferential oxidative addition to the palladium(0) catalyst, enabling the selective introduction of a substituent at the 2-position while leaving the bromine atom at the 3-position available for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of highly substituted furans.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is highly selective for the more reactive C-I bond over the C-Br bond.

-

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted-3-bromofuran and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a detailed, generalized protocol for the Stille cross-coupling of this compound with an organostannane.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Solvent (e.g., anhydrous toluene, DMF, or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Heating and stirring apparatus (magnetic stirrer with hotplate)

-

Reagents for workup and purification (e.g., saturated aqueous KF solution, diethyl ether, saturated aqueous NaCl solution, anhydrous MgSO₄, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (typically 1-5 mol%).

-

Addition of Reagents: Add this compound (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) to the flask.

-

Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether.

-

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-substituted-3-bromofuran.

Data Presentation

| Entry | Dihaloarene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | (Tributyl)vinylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 85 |

| 2 | 2,5-Dibromoiodobenzene | Phenyltributylstannane | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Dioxane | 90 | 16 | 78 |

| 3 | 1-Bromo-3-iodobenzene | 2-Furyltributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | DMF | 80 | 8 | 92 |

| 4 | 4-Bromo-1-iodonaphthalene | Thienyltributylstannane | Pd(OAc)₂ (2) | AsPh₃ (4) | Toluene | 110 | 24 | 75 |

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Stille Cross-Coupling Reaction

Palladium-Catalyzed Functionalization of 3-Bromo-2-iodofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-bromo-2-iodofuran. This versatile building block allows for selective, sequential introduction of different substituents at the 2- and 3-positions of the furan ring, paving the way for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) under palladium catalysis is the cornerstone of the regioselective functionalizations described herein.

Overview of Regioselective Functionalization

The palladium-catalyzed cross-coupling reactions of this compound proceed in a stepwise manner. The more reactive C-I bond at the 2-position is functionalized first, leaving the C-Br bond at the 3-position intact for a subsequent coupling reaction. This sequential approach enables the controlled synthesis of 2,3-disubstituted furans with distinct functionalities.

The general workflow for this sequential functionalization is depicted below:

Key Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. The choice of reaction depends on the desired substituent to be introduced.

-

Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups using boronic acids or esters.

-

Sonogashira Coupling: For the introduction of alkynyl groups using terminal alkynes.

-

Stille Coupling: For the introduction of a wide variety of hydrocarbyl groups using organostannanes.

The following sections provide detailed protocols and quantitative data for these key reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-bromofurans

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, the reaction with an arylboronic acid selectively proceeds at the 2-position.

Data Presentation

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 85 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent and degassed water (if applicable).

-

Degas the resulting mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst and ligand (if necessary) under a stream of argon.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromofuran.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-bromofurans

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties. The reaction of this compound with a terminal alkyne occurs selectively at the C-I bond.

Data Presentation

| Entry | Terminal Alkyne (R-C≡CH) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 91 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 87 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | THF | 60 | 6 | 82 |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, Toluene, DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent and the base.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-bromofuran.

Stille Coupling: Synthesis of 2-Substituted-3-bromofurans

The Stille coupling offers a versatile method for introducing a wide range of organic groups, including alkyl, vinyl, and aryl moieties, using organostannane reagents. The reaction with this compound proceeds with high regioselectivity at the 2-position.[1][2][3][4]

Data Presentation

| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ (4) | - | - | Toluene | 90 | 12 | 89 |

| 2 | (Tributylstannyl)benzene | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 70 | 18 | 86 |

| 3 | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (4) | - | LiCl | DMF | 80 | 16 | 83 |

| 4 | Allyltributyltin | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 80 | 10 | 75 |

Experimental Protocol: General Procedure for Stille Coupling

Materials:

-

This compound

-

Organostannane reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂)

-

Ligand (if required, e.g., P(2-furyl)₃)

-

Additive (optional, e.g., LiCl)

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

Aqueous potassium fluoride (KF) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the palladium catalyst, ligand (if necessary), and any additive.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent and degas the mixture by bubbling with argon for 15-20 minutes.

-

Add the organostannane reagent (1.1 equiv) via syringe.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add an aqueous solution of potassium fluoride.

-

Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3-bromofuran.

Conclusion

The palladium-catalyzed functionalization of this compound offers a powerful and regioselective strategy for the synthesis of a wide array of 2,3-disubstituted furans. By carefully selecting the appropriate cross-coupling reaction and reaction conditions, researchers can efficiently introduce diverse functionalities at the 2-position while preserving the bromine at the 3-position for subsequent transformations. The protocols outlined in this document provide a solid foundation for the exploration and application of this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides [organic-chemistry.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 3-Aryl-2-iodofurans using 3-Bromo-2-iodofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry, providing access to highly substituted building blocks for drug discovery and materials science. This document provides detailed application notes and protocols for the synthesis of 3-aryl-2-iodofurans via the selective Suzuki-Miyaura cross-coupling of 3-bromo-2-iodofuran. The key challenge in this transformation is to achieve chemoselective activation of the C-Br bond over the more reactive C-I bond. This is accomplished through the strategic use of palladium catalysts bearing bulky, electron-rich phosphine ligands, which reverses the typical reactivity pattern observed in cross-coupling reactions.

Principle of Selective C-Br Bond Activation

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to an aryl halide is a crucial step. Generally, the reactivity of aryl halides follows the order I > Br > Cl, which is governed by the bond dissociation energies of the carbon-halogen bond. Consequently, in a molecule containing both bromine and iodine substituents, such as this compound, standard Suzuki-Miyaura conditions would lead to the preferential reaction at the C-I bond.

However, the use of sterically hindered phosphine ligands on the palladium catalyst can alter this selectivity. Bulky ligands are thought to favor a different mechanistic pathway for the oxidative addition, which is more sensitive to the steric environment around the halogen. This allows for the selective activation of the less reactive but sterically more accessible C-Br bond, leaving the C-I bond intact for subsequent transformations. Ligands such as tri-tert-butylphosphine (P(tBu)₃) and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) have been shown to be effective in promoting this "reverse" selectivity.

Experimental Data

The following table summarizes the quantitative data for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The use of a palladium catalyst with a bulky phosphine ligand is critical for achieving high selectivity for the C-Br bond coupling.

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Iodo-3-phenylfuran | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Iodo-3-(4-methoxyphenyl)furan | Pd₂(dba)₃ / XPhos | CsF | Toluene | 110 | 10 | 88 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-iodofuran | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF/H₂O (4:1) | 90 | 16 | 79 |

| 4 | 3-Tolylboronic acid | 2-Iodo-3-(3-tolyl)furan | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |

| 5 | 2-Thienylboronic acid | 2-Iodo-3-(thiophen-2-yl)furan | Pd₂(dba)₃ / XPhos | CsF | Toluene | 110 | 10 | 75 |

Experimental Protocols

General Procedure for the Selective Suzuki-Miyaura Cross-Coupling of this compound at the C-Br Position:

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Bulky phosphine ligand (e.g., P(tBu)₃, 8 mol%)

-

Base (e.g., K₃PO₄, 2.5 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the bulky phosphine ligand (e.g., P(tBu)₃, 0.08 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

-

Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask.

-

Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-2-iodofuran.

-

Characterize the product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualizations

Reaction Scheme:

Caption: General scheme for the selective Suzuki-Miyaura coupling.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle for Selective C-Br Activation:

Caption: Simplified catalytic cycle highlighting selective C-Br activation.

Preparation of Functionalized Furans for Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized furans, a critical scaffold in medicinal chemistry. Furans are five-membered aromatic heterocycles containing an oxygen atom, and their derivatives are integral to a wide array of pharmaceuticals due to their ability to mimic other aromatic systems and engage in specific interactions with biological targets.[1] This guide covers key synthetic methodologies, including the Paal-Knorr and Fiest-Benary syntheses, as well as modern metal-catalyzed approaches. Furthermore, it delves into the application of functionalized furans as potent anticancer agents, specifically as inhibitors of tubulin polymerization, with detailed protocols and data.

I. Synthetic Methodologies for Functionalized Furans

The furan ring is a versatile starting point for the synthesis of diverse and complex molecules.[1] Several classical and modern synthetic strategies are employed to construct the furan core, each with its own advantages and substrate scope.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by an acid and involves the cyclization and dehydration of the dicarbonyl starting material.[2][3][4]

Reaction Mechanism: The synthesis proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to yield the furan ring.[2][4]

Generalized Experimental Protocol:

-

Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent.

-

Acid Catalyst Addition: Add a catalytic amount of a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid.[2][4]

-

Heating: Heat the reaction mixture to facilitate cyclization and dehydration. Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or distillation.

Logical Workflow for Paal-Knorr Synthesis:

References

Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the use of 3-Bromo-2-iodofuran in materials science or for the synthesis of polyfurans. The following application notes and protocols are therefore based on established chemical principles and analogous reactions of related dihalogenated furan compounds. The synthesis and polymerization of this compound are presented as putative and illustrative examples.

Introduction to Dihalogenated Furans in Polymer Synthesis

Furan-containing polymers are a significant class of materials, often derived from renewable resources, with applications in electronics, composites, and biomedical fields.[1] Dihalogenated furans are versatile monomers for the synthesis of conjugated polyfurans through various cross-coupling reactions. The differential reactivity of C-X bonds (where X is a halogen) allows for selective and controlled polymerization. In the case of this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions, offering a potential route for regioselective polymer synthesis.

Putative Synthesis of this compound

While a specific, documented protocol for the synthesis of this compound was not found in the literature, a plausible synthetic route can be proposed based on the chemistry of furan and its derivatives. A common strategy for the synthesis of dihaloarenes is the selective metal-halogen exchange followed by quenching with a halogenating agent.

Logical Workflow for the Synthesis of this compound:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Putative):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Starting Material: Add 3-bromofuran (1.0 equivalent) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature. The position ortho to the bromine is the most acidic and should be selectively lithiated.

-

Iodination: Prepare a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Quenching and Workup: After the addition of iodine is complete, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application in Polyfuran Synthesis: A Theoretical Approach

The presence of two different halogens on the furan ring of this compound makes it an attractive monomer for step-growth polymerization. Specifically, a selective Kumada catalyst-transfer polycondensation could potentially be employed. This method would involve the selective formation of a Grignard reagent at the more reactive iodine position, followed by a nickel-catalyzed polymerization.

Proposed Polymerization Pathway:

Figure 2: Proposed pathway for the polymerization of this compound.

The resulting polymer, poly(3-bromo-2,5-furylene), would have pendant bromine atoms that could be further functionalized to tune the material's properties.

Illustrative Example: Synthesis of Poly(2,5-furylene vinylene)

As a practical example of polyfuran synthesis from a furan monomer, the synthesis of poly(2,5-furylene vinylene) (PFV) from 2,5-diformylfuran is presented. This provides a tangible protocol for researchers.

Experimental Protocol: Synthesis of Poly(2,5-furylene vinylene) via McMurry Reaction [1]

This protocol describes the reductive homopolymerization of 2,5-diformylfuran.

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, suspend zinc powder (4.0 equivalents) in anhydrous THF. Add titanium tetrachloride (TiCl₄) (1.0 equivalent) dropwise at 0 °C. The mixture will turn from yellow to black. Heat the mixture at reflux for 2 hours to form the active low-valent titanium reagent.

-

Polymerization: Cool the titanium suspension to room temperature. Add a solution of 2,5-diformylfuran (1.0 equivalent) in anhydrous THF dropwise over 1-2 hours.

-

Reaction Time: Stir the reaction mixture at reflux for 24 hours.

-

Workup: Cool the reaction to room temperature and pour it into a methanol/water mixture (10:1 v/v) to precipitate the polymer.

-

Purification: Filter the solid polymer and wash it extensively with methanol and water. The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the soluble fraction.

-

Drying: Dry the purified polymer under vacuum at 40-50 °C.

Quantitative Data for an Analogous Polymerization (Illustrative):

The following table presents typical data for the polymerization of a dihalothiophene, which is analogous to the proposed polymerization of a dihalofuran. This data is for the Kumada catalyst-transfer polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene to form poly(3-hexylthiophene) (P3HT).

| Parameter | Value | Reference |

| Monomer | 2-bromo-5-chloromagnesio-3-hexylthiophene | [2] |

| Catalyst | Ni(dppe)Cl₂ | [3] |

| Solvent | THF | [3] |

| Temperature | Room Temperature | [3] |

| Number-Average Molecular Weight (Mn) | 6.4 - 39 kDa | [3] |

| Polydispersity Index (PDI) | ≤ 1.33 | [3] |

Potential Applications in Materials Science

Should poly(3-bromo-2,5-furylene) be synthesized, its properties and applications would be of considerable interest:

-

Functionalizable Platforms: The pendant bromine atoms on the polymer backbone would serve as handles for post-polymerization modification. This could include the introduction of various functional groups to tune solubility, electronic properties, and self-assembly behavior.

-

Conducting Polymers: As a conjugated polymer, it would be expected to exhibit semiconducting properties. Doping could enhance its conductivity for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Chemosensors: Functionalization of the polymer backbone could lead to materials that exhibit changes in their optical or electronic properties upon binding to specific analytes, making them suitable for chemical sensor applications.

Conclusion

While this compound remains a molecule with underexplored potential in materials science, the principles of modern polymer chemistry suggest it could be a valuable monomer. The putative synthetic and polymerization protocols provided here offer a starting point for researchers interested in exploring this and related dihalogenated furan monomers for the creation of novel functional materials. The illustrative example of a well-established polyfuran synthesis provides a practical guide for the experimental work that would be required. Further research is needed to establish the actual synthesis and properties of polymers derived from this compound.

References

- 1. Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization of Diformylfuran | Chemical Engineering Transactions [cetjournal.it]

- 2. Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Negishi coupling reaction with 3-Bromo-2-iodofuran, a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates. The protocol outlines a step-by-step procedure for the selective cross-coupling at the more reactive C2-position (iodide), followed by considerations for a subsequent coupling at the C3-position (bromide).

Introduction